Asenapine (Standard)

Description

Properties

IUPAC Name |

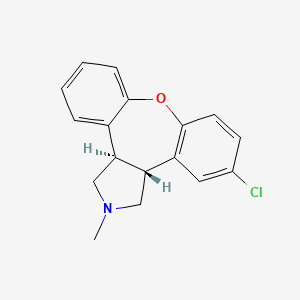

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049048 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to off-white powder | |

CAS No. |

65576-45-6, 65576-39-8 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asenapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Asenapine: A Comprehensive Technical Guide on its Physicochemical Properties

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Asenapine, an atypical antipsychotic medication. Tailored for researchers, scientists, and drug development professionals, this document details the quantitative characteristics, experimental methodologies, and key signaling pathways associated with this compound.

Asenapine, with the chemical formula C₁₇H₁₆ClNO, is utilized in the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide summarizes critical data to support further research and development.

Physicochemical Properties of Asenapine

The fundamental physicochemical properties of Asenapine and its maleate (B1232345) salt are summarized below. These parameters are crucial for formulation development, analytical method development, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆ClNO | [1] |

| Molecular Weight | 285.77 g/mol | [1] |

| Physical Appearance | White to off-white powder | [3] |

| Melting Point | 141-145 °C (maleate salt) | [4] |

| pKa | 7.29 (Strongest Basic) | [5] |

| LogP (Octanol/Water) | 4.77 (Estimated) | [6] |

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability. Asenapine's solubility has been characterized in various solvents.

| Solvent | Solubility (g/L at 21°C) | Reference |

| Water | 3 | [4] |

| Ethanol | 30 | [4] |

| Methanol | 250 | [4] |

| Acetone | 125 | [4] |

| Ethyl Acetate | 10 | [4] |

| Dichloromethane | 250 | [4] |

| Hexane | <1 | [4] |

Experimental Protocols

This section outlines the general methodologies employed for the determination of the key physicochemical properties of Asenapine.

Melting Point Determination

The melting point of Asenapine maleate is determined using the capillary melting point method. A small, powdered sample of the substance is packed into a thin-walled capillary tube, which is then placed in a heating apparatus, such as a Mel-Temp or a Thiele tube. The sample is heated at a controlled rate, typically around 1-2°C per minute, as it approaches the melting point.[7][8][9] The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7][9]

Solubility Determination

Saturation solubility studies are conducted to determine the solubility of Asenapine in various solvents. An excess amount of the drug is added to a known volume of the solvent in a sealed container. The resulting suspension is agitated, typically using a mechanical stirrer, at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[5] Following agitation, the suspension is centrifuged to separate the undissolved solid from the saturated solution.[5] The concentration of Asenapine in the supernatant is then quantified using a suitable analytical technique, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][10]

pKa Determination

The pKa value of Asenapine, which indicates the acidity or basicity of the compound, can be determined using various methods. One common approach involves potentiometric titration, where a solution of the drug is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is then calculated from the titration curve. Another method involves UV-spectrophotometry, where the absorbance of the drug solution is measured at various pH values. The pKa can be determined from the inflection point of the absorbance versus pH curve. Chromatographic techniques, such as UPLC, can also be employed, where the retention time of the compound is measured at different mobile phase pH values.[11]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution characteristics. The LogP of Asenapine can be determined using the shake-flask method, which involves partitioning the compound between n-octanol and water. After equilibration, the concentration of Asenapine in both phases is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used as a surrogate method.[10][12] In this technique, the retention time of the compound on a nonpolar stationary phase is correlated with the LogP values of a series of standard compounds with known lipophilicity.

Signaling Pathways

The therapeutic effects of Asenapine are primarily mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[13] The downstream signaling cascades initiated by Asenapine's interaction with these receptors are pivotal to its mechanism of action.

Asenapine's Antagonism at the Dopamine D2 Receptor

Asenapine acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) linked to Gαi/o proteins.[14] Blockade of this receptor by Asenapine prevents the inhibitory effects of dopamine, thereby modulating downstream signaling pathways involved in psychosis.

Asenapine's Antagonism at the Serotonin 5-HT2A Receptor

Asenapine also exhibits high affinity as an antagonist for the serotonin 5-HT2A receptor.[13] This receptor is coupled to Gαq/11 proteins and its blockade by Asenapine modulates the phosphoinositide signaling pathway.[15] This action is believed to contribute to its efficacy against the negative symptoms of schizophrenia and its mood-stabilizing effects.

Conclusion

This technical guide provides a consolidated resource on the core physicochemical properties of Asenapine. The presented data on its physical and chemical characteristics, alongside an understanding of its primary signaling pathways, are fundamental for the continued development and optimization of Asenapine-based therapeutics. The detailed experimental protocols offer a foundation for reproducible research in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Involvement of 5-HT2A receptor and α2-adrenoceptor blockade in the asenapine-induced elevation of prefrontal cortical monoamine outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. thinksrs.com [thinksrs.com]

- 10. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Asenapine Reference Standard Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is a second-generation atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder.[1][2][3] As with any pharmaceutical product, the quality and purity of the active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. An Asenapine reference standard is a highly purified and well-characterized sample of the drug that serves as a benchmark for quality control and analytical testing. A Certificate of Analysis (CoA) for a reference standard is a formal document that provides detailed information about its identity, purity, and other critical quality attributes. This guide provides an in-depth overview of the data and experimental protocols typically found in an Asenapine reference standard CoA.

Data Presentation

The quantitative data from a Certificate of Analysis for an Asenapine reference standard is summarized below. This data is critical for ensuring the material is suitable for its intended use as a comparator in analytical procedures.

Table 1: Identification

| Test | Method | Specification | Result |

| ¹H-NMR | Spectroscopic | Conforms to structure | Matches the structure[4] |

| Mass Spectrometry (MS) | Spectroscopic | Conforms to molecular weight | Gives the correct molecular weight[4] |

| Infrared (IR) Spectroscopy | Spectroscopic | Conforms to reference spectrum | Conforms to reference spectrum[5] |

| High Performance Liquid Chromatography (HPLC) | Chromatographic | Retention time matches reference standard | Retention time matches reference standard[5] |

Table 2: Assay and Purity

| Test | Method | Specification | Result |

| Assay (as is) | HPLC | Report value | >99.0%[4] |

| Purity (HPLC) | Chromatographic | ≥ 98.0% | >99.0%[4] |

Table 3: Impurity Profile

A crucial aspect of quality control is the identification and quantification of impurities.[6] The following table lists some known process-related impurities and degradation products of Asenapine.[6][7]

| Impurity Name | Structure |

| N-Desmethyl Asenapine | C16H14ClNO |

| Asenapine N-oxide | C17H16ClNO2 |

| cis-Asenapine | C17H16ClNO |

| Deschloro Asenapine | C17H17NO |

| Tetradehydro Asenapine | C17H14ClNO |

| Fumaric Acid | C4H4O4 |

Table 4: Physical and Chemical Properties

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid powder | White to off-white solid powder[4] |

| Solubility | Visual | Soluble in DMSO | Soluble in DMSO[4] |

| Water Content | Karl Fischer Titration | Report value | Not specified |

| Residual Solvents | Headspace GC | Conforms to USP <467> | Not specified |

Experimental Protocols

Detailed methodologies are essential for replicating the analytical tests performed on the Asenapine reference standard.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Reverse-phase HPLC with UV detection is a widely used technique for determining the assay and purity of Asenapine maleate (B1232345).[1][8][9]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A solid-core C8 column (e.g., Accucore C8, 2.6 µm, 150 mm × 3.0 mm) is effective for separating Asenapine from its impurities.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like tetra-n-butyl ammonium (B1175870) hydrogen sulphate, pH adjusted to 2.2) and organic solvents like acetonitrile (B52724) and methanol.[6]

-

Flow Rate: Typically around 0.2 to 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of 228 nm or 270 nm.[6][11]

-

Sample Preparation: A stock solution of Asenapine maleate is prepared in a suitable solvent like methanol.[11][12] Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Analysis

GC-MS is a powerful technique for the identification of Asenapine and its volatile impurities.[2][12]

-

Instrumentation: A GC system coupled with a mass spectrometer.[12]

-

Column: A capillary column such as a ZB-5 (15 m × 0.25 mm i.d., 0.25 µm film thickness) is suitable.[12]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection with an injection port temperature of around 260°C.[12]

-

Oven Temperature Program: A temperature gradient is used to separate the components. For example, starting at 220°C, ramping up to 325°C.[12]

-

Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

Sample Preparation: The sample is typically extracted using a liquid-liquid extraction procedure before injection.[12]

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of Asenapine.[11][13]

-

Instrumentation: A UV-Visible spectrophotometer with matched quartz cells.[11]

-

Solvent: Methanol is a common solvent for Asenapine analysis.[11]

-

Wavelength of Maximum Absorbance (λmax): Asenapine exhibits maximum absorbance at approximately 270 nm in methanol.[11]

-

Procedure: A standard stock solution of Asenapine is prepared in methanol.[11] A calibration curve is generated by preparing a series of dilutions of known concentrations and measuring their absorbance at the λmax. The concentration of the sample solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general workflow for the certification of an Asenapine reference standard and the analytical workflow for HPLC analysis.

Caption: Workflow for Asenapine Reference Standard Certification.

Caption: Workflow for HPLC Analysis of Asenapine.

References

- 1. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asenapine (Saphris®): GC-MS method validation and the postmortem distribution of a new atypical antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nhhealthyfamilies.com [nhhealthyfamilies.com]

- 4. medkoo.com [medkoo.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Asenapine Maleate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of asenapine maleate (B1232345) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this atypical antipsychotic agent. This document summarizes key solubility data, outlines detailed experimental protocols for solubility determination, and illustrates the primary signaling pathways associated with asenapine's mechanism of action.

Quantitative Solubility Data

The solubility of asenapine maleate in a range of organic solvents has been compiled from various sources to provide a comparative overview. The data is presented in Table 1, offering a quick reference for solvent selection in formulation development, analytical method development, and other research applications.

| Solvent | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) |

| Methanol | 250[1] | - | - | 21[1] |

| Dichloromethane | 250[1] | - | - | 21[1] |

| Acetone | 125[1] | - | - | 21[1] |

| Ethanol | 30[1] | 20.09 | 50 | Not Specified |

| Ethyl Acetate | 10[1] | - | - | 21[1] |

| Water | 3[1] | 3.7 | - | 21[1] |

| Hexane | <1[1] | - | - | 21[1] |

| DMSO | - | 40.18 | 100 | Not Specified |

Note: Data has been aggregated from multiple sources. Experimental conditions may vary.

Experimental Protocols for Solubility Determination

The following protocols describe standard methodologies for determining the solubility of asenapine maleate in organic solvents. These methods are based on established pharmaceutical analysis techniques.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of asenapine maleate in a specific organic solvent at a controlled temperature.

Materials:

-

Asenapine maleate powder

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer

Procedure:

-

Add an excess amount of asenapine maleate to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

-

Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of asenapine maleate. The maximum absorbance wavelength for asenapine maleate is approximately 270 nm.[1]

-

Calculate the solubility of asenapine maleate in the solvent, expressed in mg/mL or g/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a stock solution.

Objective: To determine the concentration at which asenapine maleate precipitates from a solution when added from a concentrated organic stock solution to an aqueous buffer. While this guide focuses on organic solvents, this method is crucial for understanding the transition from organic to aqueous environments.

Materials:

-

Asenapine maleate stock solution in an organic solvent (e.g., DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handling system

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Prepare a concentrated stock solution of asenapine maleate in a suitable organic solvent, such as DMSO.

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Using an automated liquid handler, add small volumes of the asenapine maleate stock solution to the aqueous buffer in the wells to create a range of concentrations.

-

Allow the plate to incubate at a controlled temperature for a specified period (e.g., 2-24 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Signaling Pathways and Mechanism of Action

Asenapine maleate is an atypical antipsychotic with a complex pharmacodynamic profile, acting as an antagonist at a variety of neurotransmitter receptors. Its therapeutic effects in schizophrenia and bipolar disorder are believed to be mediated through a combination of antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[2] The broad receptor binding profile of asenapine is illustrated in the following diagram.

Caption: Asenapine's multi-receptor antagonism.

The binding affinities of asenapine maleate for various receptors are summarized in Table 2, presented as pKi values, which are the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Family | Receptor Subtype | pKi Value |

| Serotonin | 5-HT₂C | 10.5 |

| Serotonin | 5-HT₂A | 10.2 |

| Serotonin | 5-HT₂B | 9.8 |

| Serotonin | 5-HT₇ | 9.9 |

| Serotonin | 5-HT₆ | 9.6 |

| Adrenergic | α₂B | 9.5 |

| Dopamine | D₃ | 9.4 |

| Histamine | H₁ | 9.0 |

| Dopamine | D₄ | 9.0 |

| Dopamine | D₁ | 8.9 |

| Dopamine | D₂ | 8.9 |

| Adrenergic | α₁ | 8.9 |

| Adrenergic | α₂A | 8.9 |

| Adrenergic | α₂C | 8.9 |

| Serotonin | 5-HT₅ | 8.8 |

| Serotonin | 5-HT₁A | 8.6 |

| Serotonin | 5-HT₁B | 8.4 |

| Histamine | H₂ | 8.2 |

Source: Data compiled from multiple sources indicating high-affinity antagonism.[3]

Experimental Workflow

The logical flow for conducting solubility studies of asenapine maleate, from initial preparation to final analysis, is depicted in the following workflow diagram.

Caption: Workflow for solubility determination.

References

Asenapine Metabolism and Biotransformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder. A thorough understanding of its metabolic fate is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism and biotransformation pathways of asenapine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Metabolism and Biotransformation Pathways

Asenapine undergoes extensive metabolism in the body, primarily through two major pathways: direct glucuronidation and oxidative metabolism. The resulting metabolites are largely inactive and are eliminated from the body through both renal and fecal routes.[1] After a single dose of radiolabeled asenapine, approximately 90% of the dose is recovered, with about 50% in the urine and 40% in the feces.[2]

Direct Glucuronidation (Phase II Metabolism)

The principal metabolic pathway for asenapine is direct glucuronidation, a phase II metabolic reaction. This process is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[3] This reaction involves the covalent addition of a glucuronic acid moiety to the asenapine molecule, significantly increasing its water solubility and facilitating its excretion. The major metabolite formed through this pathway is asenapine N+-glucuronide .[4] In human plasma, conjugated metabolites, predominantly asenapine N+-glucuronide, account for over 70% of the circulating radioactivity following administration of radiolabeled asenapine.[4]

Oxidative Metabolism (Phase I Metabolism)

The second major route of asenapine biotransformation is oxidative metabolism, a phase I reaction series. This pathway is predominantly mediated by the cytochrome P450 (CYP) isoenzyme CYP1A2 .[5] To a lesser extent, CYP3A4 and CYP2D6 also contribute to the oxidative metabolism of asenapine.[6] The primary step in this pathway is N-demethylation, which results in the formation of N-desmethylasenapine .[3] This initial metabolite can then undergo further oxidative modifications, including hydroxylation, followed by conjugation reactions such as sulfation or further glucuronidation.[4]

Key Metabolites of Asenapine

Several metabolites of asenapine have been identified in plasma, urine, and feces. The most significant of these are detailed below.

| Metabolite Name | Parent Pathway(s) | Formation Enzymes | Pharmacological Activity |

| Asenapine N+-glucuronide | Direct Glucuronidation | UGT1A4 | Inactive |

| N-desmethylasenapine | N-demethylation (Oxidative) | CYP1A2 (major), CYP3A4, CYP2D6 (minor) | Inactive |

| Asenapine 11-O-sulfate | Oxidation, Sulfation | CYP enzymes, Sulfotransferases | Inactive |

| N-desmethylasenapine-N-carbamoyl-glucuronide | N-demethylation, Glucuronidation | CYP1A2, UGTs | Inactive |

| 11-hydroxyasenapine (B583361) | Oxidation | CYP enzymes | Inactive |

| 10,11-dihydroxyasenapine | Oxidation | CYP enzymes | Inactive |

| 10,11-dihydroxy-N-desmethylasenapine | N-demethylation, Oxidation | CYP1A2, other CYPs | Inactive |

Quantitative Analysis of Asenapine and its Metabolites

The quantification of asenapine and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed for this purpose.

Relative Abundance of Circulating Metabolites in Plasma

| Compound | Percentage of Total Drug-Related Material in Plasma (Approximate) |

| Asenapine | Minor component |

| Asenapine N+-glucuronide | Principal circulating metabolite |

| N-desmethylasenapine | Circulating metabolite |

| N-desmethylasenapine-N-carbamoyl-glucuronide | Circulating metabolite |

| Asenapine 11-O-sulfate | Circulating metabolite |

| Other polar metabolites | >70% of circulating radioactivity is associated with conjugated metabolites[4] |

Excretion Profile of Asenapine and its Metabolites

| Matrix | Percentage of Administered Dose (Approximate) | Major Metabolites Detected |

| Urine | ~50% | Asenapine N+-glucuronide, N-desmethylasenapine-N-carbamoylglucuronide, 11-hydroxyasenapine (conjugated), 10,11-dihydroxyasenapine (conjugated)[4] |

| Feces | ~40% | Unchanged Asenapine, Asenapine N+-glucuronide, and other metabolites[4] |

Experimental Protocols

Quantification of Asenapine and its Metabolites in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the simultaneous determination of asenapine, N-desmethylasenapine, and asenapine-N+-glucuronide in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 300 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., deuterated asenapine).

-

Add 500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) buffer (pH 9.0).

-

Vortex the sample for 10 seconds.

-

Add 3.0 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Freeze the aqueous (lower) layer in a dry ice/methanol bath.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.[3]

b. Chromatographic Conditions

-

Column: A reversed-phase column, such as a Chromolith Performance RP-18e (100 x 4.6 mm).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5.0 mM ammonium acetate with 0.1% formic acid). A typical isocratic mobile phase could be acetonitrile:5.0 mM ammonium acetate with 0.1% formic acid (90:10, v/v).[3]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 5 µL.[3]

c. Mass Spectrometric Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Asenapine: m/z 286.1 → 166.0

-

Asenapine-d3 (Internal Standard): m/z 290.0 → 166.1[3]

-

d. Validation Parameters

The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[3]

In Vitro CYP Inhibition Assay

This protocol describes a method to assess the inhibitory potential of asenapine on major CYP450 enzymes using human liver microsomes.

a. Incubation Mixture

-

Prepare a reaction mixture containing:

-

Pooled human liver microsomes (e.g., 0.2 mg/mL protein).

-

A phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

-

A specific CYP probe substrate (e.g., caffeine (B1668208) for CYP1A2, testosterone (B1683101) for CYP3A4).

-

Varying concentrations of asenapine or a vehicle control.

-

b. Reaction Initiation and Termination

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specific time (e.g., 10-20 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).[7]

c. Sample Analysis

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

d. Data Analysis

-

Calculate the rate of metabolite formation at each asenapine concentration.

-

Determine the IC50 value (the concentration of asenapine that causes 50% inhibition of the enzyme activity).

-

Perform kinetic analysis (e.g., Dixon or Lineweaver-Burk plots) to determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[1]

Visualizations

Asenapine Metabolic Pathways

Caption: Major metabolic pathways of asenapine.

Experimental Workflow for Metabolite Quantification

References

- 1. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Asenapine Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder. As with any pharmaceutical compound, understanding its stability and degradation profile is crucial for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the identified degradation products of Asenapine, detailing the conditions under which they form, the analytical methodologies for their identification, and their proposed degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and formulation of Asenapine.

Forced degradation studies, conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, are essential in identifying potential degradation products that may arise during the manufacturing, storage, and administration of a drug product.[1] In the case of Asenapine, studies have revealed its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions, leading to the formation of several degradation products.[2][3][4]

Identified Degradation Products of Asenapine

Recent research has successfully identified and characterized five primary degradation products of Asenapine, designated as DP-1 through DP-5.[2][3][5] These products are formed under specific stress conditions and have been elucidated using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]

The identified degradation products are as follows:

-

DP-1: 11-chloro-3a,12b-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole[2][5]

-

DP-2: 3-(3-chloro-6-methylidenecyclohexa-2,4-dien-1-yl)-4-(cyclohexa-1,4-dien-1-yl)-1-methylpyrrolidine[2][5]

-

DP-3: 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide[2][5]

-

DP-4: 2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol[2][5]

-

DP-5: 13-(cyclohexa-1,3-dien-1-yl)-1-methyl-4-(6-methylidenecyclohexa-1,4-dien-1-yl)pyrrolidine[2][5]

Quantitative Analysis of Asenapine Degradation

The extent of Asenapine degradation and the formation of its degradation products are highly dependent on the nature and severity of the stress conditions applied. Quantitative analysis from forced degradation studies provides critical data for understanding the stability of the drug substance.

Table 1: Summary of Asenapine Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Asenapine Degraded (%) | Degradation Products Formed | Reference |

| Acid Hydrolysis | 1 M HCl, 80°C, 24 h | 13.58 | DP-1, DP-4 | [3][4] |

| Base Hydrolysis | 1 M NaOH, 80°C, 24 h | 9.39 | DP-1, DP-2, DP-5 | [3] |

| Oxidative Degradation | 30% H₂O₂, 80°C, 24 h | 7.7 | DP-3 | [3] |

| Thermal Degradation | 105°C, 14 h | 1.41 | Fumaric acid, N-oxide | [4] |

| Photolytic Degradation | 1.2 million lux hours, 200 W h/m² | 0.049 | Not specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of degradation studies. The following sections outline the experimental protocols for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies were conducted to intentionally degrade Asenapine under various stress conditions to generate its potential degradation products.[2][3]

1. Acid Hydrolysis:

-

Procedure: 1 mL of Asenapine stock solution (1000 µg/mL) was mixed with 1 mL of 1 M hydrochloric acid in a 10 mL volumetric flask. The mixture was heated at 80°C for 24 hours.[3]

-

Neutralization: Before analysis, the solution was neutralized with an equivalent amount of 1 M sodium hydroxide (B78521).[3]

2. Base Hydrolysis:

-

Procedure: 1 mL of Asenapine stock solution (1000 µg/mL) was mixed with 1 mL of 1 M sodium hydroxide in a 10 mL volumetric flask. The mixture was heated at 80°C for 24 hours.[3]

-

Neutralization: Before analysis, the solution was neutralized with an equivalent amount of 1 M hydrochloric acid.[3]

3. Oxidative Degradation:

-

Procedure: 1 mL of Asenapine stock solution (1000 µg/mL) was mixed with 1 mL of 30% hydrogen peroxide in a 10 mL volumetric flask. The mixture was heated at 80°C for 24 hours.[3]

-

Sample Preparation: After exposure, the sample was diluted to volume with the diluent for analysis.[3]

4. Thermal Degradation:

-

Procedure: A 10 mg sample of Asenapine was placed in a 10 mL volumetric flask and subjected to dry heat in a hot air oven at 105°C for 14 hours.[4]

5. Photolytic Degradation:

-

Procedure: Asenapine samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines.[4][6] A 1mm drug layer was prepared for photostability testing and compared with a control sample shielded from light.[2]

Analytical Methodology: LC-MS/MS

The identification and characterization of Asenapine and its degradation products were performed using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.1% orthophosphoric acid, acetonitrile, and methanol (B129727) in a ratio of 50:30:20 (v/v/v) was used in isocratic mode.[2][3]

-

Injection Volume: 20 µL[3]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

-

Mass Range: 0–500 Da[3]

-

Gas: High purity nitrogen was used as both nebulizer and auxiliary gas.[3]

-

Fragmentation: Collision-Induced Dissociation (CID) was used to generate fragment ions for structural elucidation.

Visualizations: Degradation Pathways and Experimental Workflow

Proposed Degradation Pathway of Asenapine

The following diagram illustrates the proposed degradation pathways of Asenapine under different stress conditions, leading to the formation of the identified degradation products.

Caption: Proposed degradation pathways of Asenapine under stress conditions.

Experimental Workflow for Degradation Product Identification

The logical workflow for the identification and characterization of Asenapine's degradation products is depicted in the following diagram.

References

Technical Guide: Asenapine N-oxide and Desmethyl Impurity Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This technical guide focuses on two key related substances of Asenapine: Asenapine N-oxide and N-desmethyl Asenapine. These compounds can arise during the synthesis of the active pharmaceutical ingredient (API), as degradation products, or as metabolites. This document provides an in-depth overview of their characteristics, analytical quantification, and the regulatory context for their control.

Physicochemical and Regulatory Data

The following table summarizes key data for Asenapine and its N-oxide and desmethyl impurities. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines for new drug products, which set thresholds for reporting, identification, and qualification of impurities.

| Parameter | Asenapine | Asenapine N-oxide | N-desmethyl Asenapine |

| Chemical Name | (3aR,12bR)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | (3aR,12bR)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide | (3aR,12bR)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole |

| CAS Number | 65576-45-6 | 128949-51-9[][2] | 128915-56-0[][3] |

| Molecular Formula | C₁₇H₁₆ClNO | C₁₇H₁₆ClNO₂ | C₁₆H₁₄ClNO |

| Molecular Weight | 285.77 g/mol | 301.77 g/mol [2] | 271.74 g/mol |

| ICH Reporting Threshold | - | ≥ 0.05% | ≥ 0.05% |

| ICH Identification Threshold | - | ≥ 0.10% | ≥ 0.10% |

| ICH Qualification Threshold | - | ≥ 0.15% | ≥ 0.15% |

Analytical Methodologies for Impurity Quantification

A robust, stability-indicating analytical method is essential for the accurate quantification of Asenapine N-oxide and desmethyl Asenapine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common techniques employed.

UPLC-UV Method for Asenapine and its Impurities

This section details a validated UPLC method for the simultaneous determination of Asenapine and its related impurities, including the N-oxide and desmethyl variants.

3.1.1. Chromatographic Conditions

| Parameter | Conditions |

| Column | Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate (B84403) buffer with tetra-n-butyl ammonium (B1175870) hydrogen sulphate (pH 2.2) |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Elution | Time (min) / %B: 0/5, 7/5, 22/20, 35/50, 38/50, 39/90, 44/90, 45/5, 62/5[4] |

| Flow Rate | 0.2 mL/min[4] |

| Column Temperature | 35 °C[4] |

| Detection Wavelength | 228 nm[4] |

| Injection Volume | 2 µL[4] |

3.1.2. Method Validation Summary

The following table presents a summary of the validation parameters for the UPLC method, demonstrating its suitability for the quantification of Asenapine N-oxide and desmethyl Asenapine.

| Parameter | Asenapine N-oxide | N-desmethyl Asenapine |

| Limit of Detection (LOD) | 0.015 µg/mL | 0.015 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.05 µg/mL |

| Linearity Range | 0.05 - 3.2 µg/mL | 0.05 - 3.2 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% | < 2.0% |

Data compiled from published studies on Asenapine impurity profiling.[4]

Experimental Protocols

Preparation of Standard and Sample Solutions for UPLC Analysis

4.1.1. Diluent Preparation A mixture of water and acetonitrile in a 50:50 (v/v) ratio is typically used as the diluent.

4.1.2. Standard Solution Preparation

-

Accurately weigh and transfer about 5 mg of each impurity reference standard (Asenapine N-oxide, N-desmethyl Asenapine) into separate 50 mL volumetric flasks.

-

Add approximately 25 mL of diluent and sonicate to dissolve.

-

Dilute to volume with the diluent and mix well.

-

Further dilute these stock solutions to achieve a final concentration within the linear range of the method (e.g., 1 µg/mL).

4.1.3. Sample Preparation (Asenapine Sublingual Tablets)

-

Weigh and finely powder a representative number of Asenapine sublingual tablets.

-

Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a suitable volumetric flask.

-

Add a volume of diluent representing about 70% of the flask's capacity.

-

Sonicate for approximately 20 minutes with intermittent shaking to ensure complete dissolution of the drug.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection into the UPLC system.

Synthesis of Impurity Standards

Reference standards for Asenapine N-oxide and N-desmethyl Asenapine are commercially available from several specialized suppliers. The synthesis of these impurities for use as standards requires carefully controlled chemical reactions.

4.2.1. Synthesis of Asenapine N-oxide Asenapine N-oxide can be synthesized by the controlled oxidation of Asenapine. A common laboratory-scale method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent like dichloromethane (B109758) at a controlled temperature. The reaction progress is monitored by TLC or HPLC, and the product is isolated and purified using chromatographic techniques.

4.2.2. Synthesis of N-desmethyl Asenapine The N-demethylation of Asenapine can be achieved using various reagents. A common method involves the use of a chloroformate reagent, such as 1-chloroethyl chloroformate (ACE-Cl), followed by methanolysis. This two-step process, known as the von Braun reaction, effectively removes the methyl group from the tertiary amine of Asenapine. The resulting secondary amine, N-desmethyl Asenapine, is then purified by chromatography.

Note: The synthesis of impurity standards should be performed by experienced chemists in a controlled laboratory setting. The final products must be thoroughly characterized to confirm their identity and purity.

Visualizations

Asenapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Asenapine in humans. The major routes of metabolism are direct glucuronidation and oxidative metabolism, which includes N-demethylation.

Caption: Asenapine is primarily metabolized via glucuronidation and oxidative pathways.

Experimental Workflow for Impurity Profiling

This diagram outlines a typical workflow for the identification and quantification of impurities in a pharmaceutical product, such as Asenapine tablets.

Caption: A generalized workflow for the analysis of impurities in Asenapine drug products.

Conclusion

The control of Asenapine N-oxide and N-desmethyl Asenapine is a critical component of ensuring the quality, safety, and efficacy of Asenapine-containing drug products. This technical guide has provided a comprehensive overview of the key aspects related to these impurities, including their physicochemical properties, validated analytical methodologies for their quantification, and a summary of experimental protocols. The provided visualizations of the metabolic pathway and a typical impurity profiling workflow serve to further elucidate these complex processes. Adherence to the principles and methods outlined herein is essential for researchers, scientists, and drug development professionals working with Asenapine.

References

Asenapine's Phenolic Metabolites: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is a second-generation atypical antipsychotic utilized in the management of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to its complex pharmacodynamic profile, characterized by high affinity for a broad range of serotonin (B10506), dopamine (B1211576), α-adrenergic, and histamine (B1213489) receptors.[3][4] Asenapine undergoes extensive metabolism in the body, leading to the formation of numerous metabolites, including phenolic derivatives.[5][6] This technical guide provides a comprehensive overview of the current understanding of asenapine's phenolic metabolites, focusing on their generation, pharmacological activity (or lack thereof), and the experimental methodologies employed to characterize such compounds in neuroscience research. While the parent drug, asenapine, is the primary active moiety, an understanding of its metabolic fate is crucial for a complete pharmacological profile.[7]

Metabolism of Asenapine

Asenapine is primarily metabolized in the liver through two main pathways: direct glucuronidation and oxidative metabolism followed by demethylation.[5][6][8]

-

Direct Glucuronidation: This process is predominantly mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[5][9][10][11] This pathway leads to the formation of asenapine-N+-glucuronide, a major metabolite.[7]

-

Oxidative Metabolism and Demethylation: Cytochrome P450 enzymes, particularly CYP1A2, are the main drivers of this pathway.[5][12] To a lesser extent, CYP3A4 and CYP2D6 are also involved.[11] This process results in the formation of various metabolites, including N-desmethylasenapine. Subsequent oxidation can lead to the formation of phenolic metabolites, which are then often conjugated (e.g., glucuronidation or sulfation) for excretion.[7]

Pharmacological Activity of Phenolic Metabolites

A critical aspect of drug development is the characterization of metabolite activity. Extensive research on asenapine has consistently indicated that its metabolites, including the phenolic derivatives, are pharmacologically inactive.[5][6][11][13] These metabolites exhibit significantly lower affinity for the target receptors compared to the parent compound, asenapine, and are not believed to contribute to its therapeutic effects.[14]

Quantitative Data

The following tables summarize the receptor binding affinities for the parent compound, asenapine. To date, specific quantitative binding data for the phenolic metabolites of asenapine have not been published in peer-reviewed literature, reflecting their generally accepted lack of significant pharmacological activity.

Table 1: Asenapine Receptor Binding Affinities (Ki, nM)

| Receptor Family | Receptor Subtype | Asenapine Ki (nM) | Phenolic Metabolites Ki (nM) |

|---|---|---|---|

| Serotonin | 5-HT1A | 2.5 | No data available |

| 5-HT1B | 4.0 | No data available | |

| 5-HT2A | 0.06 | No data available | |

| 5-HT2B | 0.16 | No data available | |

| 5-HT2C | 0.03 | No data available | |

| 5-HT5A | 1.6 | No data available | |

| 5-HT6 | 0.25 | No data available | |

| 5-HT7 | 0.13 | No data available | |

| Dopamine | D1 | 1.4 | No data available |

| D2 | 1.3 | No data available | |

| D3 | 0.42 | No data available | |

| D4 | 1.1 | No data available | |

| Adrenergic | α1 | 1.2 | No data available |

| α2 | 1.2 | No data available | |

| Histamine | H1 | 1.0 | No data available |

| H2 | 6.2 | No data available |

Data for asenapine compiled from various sources.[4]

Experimental Protocols

The determination of the pharmacological activity of compounds like asenapine and its metabolites involves a series of in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assay

This is the gold standard method to determine the affinity of a compound for a specific receptor.[15][16]

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., a phenolic metabolite of asenapine) for a target receptor.

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the receptor.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or tissue homogenates.[17]

-

Incubation: Membranes are incubated with a fixed concentration of a radioligand and varying concentrations of the test compound.

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration.[17]

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[17]

-

2. Functional Assays (e.g., GTPγS Binding Assay)

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.[2][18]

-

Objective: To measure the functional consequence of a ligand binding to a G-protein coupled receptor (GPCR).

-

Principle: For many GPCRs, agonist binding promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.[19][20]

-

General Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and a fixed concentration of [35S]GTPγS.

-

Separation: Bound [35S]GTPγS is separated from the free form by filtration.

-

Detection: The amount of radioactivity is quantified.

-

Data Analysis: An increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity. A lack of effect on basal binding but inhibition of agonist-stimulated binding indicates antagonist activity.

-

In Vivo Models

Phencyclidine (PCP)-Induced Animal Model of Schizophrenia

This is a widely used pharmacological model to study the positive, negative, and cognitive symptoms of schizophrenia.[1][21][22][23][24]

-

Objective: To assess the potential antipsychotic-like effects of a test compound.

-

Principle: PCP, a non-competitive NMDA receptor antagonist, induces behavioral abnormalities in rodents that mimic symptoms of schizophrenia in humans. These include hyperlocomotion (modeling positive symptoms), social withdrawal (modeling negative symptoms), and cognitive deficits.[1][22]

-

General Protocol:

-

Induction: Rodents (typically rats) are administered PCP to induce the schizophrenia-like phenotype.

-

Treatment: Animals are then treated with the test compound, a vehicle control, or a reference antipsychotic.

-

Behavioral Testing: A battery of behavioral tests is conducted, which may include:

-

Data Analysis: The ability of the test compound to reverse or attenuate the PCP-induced behavioral deficits is evaluated.

-

Signaling Pathways

Asenapine, like other atypical antipsychotics, exerts its effects through complex interactions with multiple neurotransmitter systems. The primary mechanism is believed to involve a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.

-

Dopaminergic Pathways: Blockade of D2 receptors in the mesolimbic pathway is thought to mediate the antipsychotic effects on positive symptoms.

-

Serotonergic Pathways: Antagonism of 5-HT2A receptors is believed to increase dopamine release in certain brain regions, including the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and a lower incidence of extrapyramidal side effects.

-

Other Receptors: Asenapine's high affinity for numerous other serotonin, adrenergic, and histamine receptors likely contributes to its overall clinical profile, including its side-effect profile (e.g., sedation via H1 antagonism).

Conclusion

The available evidence strongly suggests that the phenolic and other metabolites of asenapine are pharmacologically inactive and do not contribute to its therapeutic effects. While direct quantitative data on these specific metabolites are lacking in the public domain, the established metabolic pathways and the consistent findings of their inactivity provide a clear picture for researchers. The experimental protocols outlined in this guide represent the standard methodologies used in neuroscience and drug development to characterize the pharmacological profile of new chemical entities and their metabolites. For researchers investigating asenapine, the focus remains appropriately on the parent compound as the source of its clinical efficacy.

References

- 1. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. genesight.com [genesight.com]

- 10. Glucuronidation of the second-generation antipsychotic clozapine and its active metabolite N-desmethylclozapine. Potential importance of the UGT1A1 A(TA)7TAA and UGT1A4 L48V polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. addi.ehu.es [addi.ehu.es]

- 20. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]

- 24. criver.com [criver.com]

Asenapine Maleate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of asenapine maleate (B1232345), an atypical antipsychotic medication. The document details its molecular structure, chemical formula, and key physicochemical properties. Furthermore, it outlines a representative synthetic protocol and illustrates its complex pharmacological profile through its receptor binding affinities and a signaling pathway diagram.

Molecular Structure and Formula

Asenapine maleate is the maleate salt of asenapine. The chemical entity asenapine belongs to the dibenzo-oxepino pyrrole (B145914) class.[1] The salt is formed by the combination of equimolar amounts of asenapine and maleic acid.[2]

The molecular formula for asenapine maleate is C₂₁H₂₀ClNO₅.[3] It is also represented as C₁₇H₁₆ClNO · C₄H₄O₄.[4][5]

Chemical Name: (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate[4]

Structure:

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for asenapine maleate, including its general properties and receptor binding affinities, which are crucial for understanding its pharmacological profile.

Table 1: General Physicochemical Properties of Asenapine Maleate

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀ClNO₅ | [3] |

| Molecular Weight | 401.84 g/mol | [4][5][6] |

| CAS Number | 85650-56-2 | [3][4][6] |

| Appearance | White to off-white solid/powder | [4][6] |

| Melting Point | 140°C | [7] |

| Water Solubility | 3.7 mg/mL | [1] |

| pKa | 8.6 | [1] |

Table 2: Receptor Binding Affinity of Asenapine

Asenapine's therapeutic effects are attributed to its interaction with a wide range of neurotransmitter receptors.[8] It acts as an antagonist at most of these receptors, with the exception of being a partial agonist at the 5-HT₁ₐ receptor.[9] The table below presents the binding affinities (Ki or pKi values) for various receptors. Lower Ki values and higher pKi values indicate stronger binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) | pKi | Reference |

| Serotonin (B10506) (5-HT) | 5-HT₁ₐ | 2.5 | 8.6 | [2][9] |

| 5-HT₁ₑ | 4.0 | 8.4 | [2][9] | |

| 5-HT₂ₐ | 0.06 | 10.2 | [2][9] | |

| 5-HT₂ₑ | 0.16 | 9.8 | [2][9] | |

| 5-HT₂C | 0.03 | 10.5 | [2][9] | |

| 5-HT₅ₐ | - | 8.8 | [9][10] | |

| 5-HT₆ | 1.6 | 9.5 | [2][9] | |

| 5-HT₇ | 0.13 | 9.9 | [2][9] | |

| Dopamine (B1211576) (D) | D₁ | 1.4 | 8.9 | [2][9] |

| D₂ | 1.3 | 8.9 | [9] | |

| D₃ | 0.42 | 9.4 | [2][9] | |

| D₄ | 1.1 | 9.0 | [9] | |

| Adrenergic (α) | α₁ | 1.2 | 8.9 | [2][9] |

| α₂ | 1.2 | - | [2] | |

| α₂ₐ | - | 8.9 | [9][10] | |

| α₂ₑ | - | 9.5 | [9][10] | |

| α₂C | - | 8.9 | [9][10] | |

| Histamine (B1213489) (H) | H₁ | 1.0 | 9.0 | [2][9] |

| H₂ | 6.2 | 8.2 | [2][9] |

Experimental Protocols

Synthesis of Asenapine Maleate

The synthesis of asenapine maleate can be achieved through various routes. A common method involves a multi-step process culminating in the formation of the asenapine base, followed by salt formation with maleic acid.[7][11]

Step 1: Cyclization to form the Lactam Intermediate

A precursor compound, such as 8-((methylamino)methyl)-10,11-dihydro-dibenzo[b,f]oxepine-10-carboxylic acid, undergoes a ring-closure reaction under acidic conditions to yield the trans-lactam intermediate, (3aS,12bS)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.[11]

Step 2: Reduction of the Lactam

The lactam intermediate is then reduced to form the asenapine base. This can be accomplished using a strong reducing agent like lithium aluminum hydride in a suitable solvent such as tetrahydrofuran.[10][11]

-

Procedure: To a solution of the lactam intermediate in an appropriate solvent (e.g., tetrahydrofuran), a reducing agent (e.g., lithium aluminum hydride) is added portion-wise at a controlled temperature (e.g., -25 to -20°C).[10] The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).

Step 3: Salt Formation

The resulting asenapine base is dissolved in a solvent like ethanol (B145695) or isopropanol. A solution of maleic acid in a similar solvent system is then added with stirring.[7]

-

Procedure: The crude asenapine base is dissolved in ethanol. A solution of maleic acid (1 equivalent) in ethanol, potentially with a small amount of water, is added to the asenapine solution. The mixture is stirred, often overnight, to allow for crystallization. The resulting solid asenapine maleate is collected by filtration and dried under vacuum.[7]

Purification: The final product's purity can be assessed using High-Performance Liquid Chromatography (HPLC).[7]

Signaling Pathway and Mechanism of Action

The therapeutic efficacy of asenapine in conditions like schizophrenia and bipolar disorder is believed to be mediated through its combined antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[12] Its broad receptor-binding profile, where it acts as an antagonist at multiple serotonin, dopamine, adrenergic, and histamine receptors, contributes to its overall effects and side-effect profile.[8][13] For example, its high affinity for histamine H₁ receptors is associated with its sedative effects.[8]

The following diagram illustrates the primary mechanism of action of asenapine as a multi-receptor antagonist.

Caption: Asenapine's multi-receptor interaction profile.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Asenapine Maleate | 85650-56-2 [chemicalbook.com]

- 3. Asenapine Maleate | C21H20ClNO5 | CID 6917875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 阿塞那平马来酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]

- 8. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]

- 9. Asenapine - Wikipedia [en.wikipedia.org]

- 10. Asenapine synthesis - chemicalbook [chemicalbook.com]

- 11. CN105693735A - Preparation method of maleic acid asenapine - Google Patents [patents.google.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inactive Metabolites of Asenapine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inactive metabolites of the atypical antipsychotic drug Asenapine. Asenapine undergoes extensive and rapid metabolism, resulting in a wide array of metabolites, the vast majority of which do not contribute to the drug's therapeutic effect. Understanding these metabolic pathways and the resulting compounds is crucial for a complete pharmacological and safety assessment.

Metabolic Pathways of Asenapine

Asenapine is primarily cleared from the body through extensive hepatic metabolism. The activity of Asenapine is attributed almost entirely to the parent drug.[1][2] The metabolic processes are diverse, involving both Phase I and Phase II reactions. The two principal metabolic routes are direct glucuronidation (a Phase II reaction) and oxidative metabolism followed by N-demethylation (Phase I reactions).[2][3][4][5]

-

Direct Glucuronidation: This is a major pathway for Asenapine metabolism, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[2][3][6] This process leads to the formation of Asenapine N+-glucuronide, the most predominant circulating metabolite in plasma.[1][2][7]

-

Oxidative Metabolism: Cytochrome P450 (CYP) isoenzymes are responsible for the oxidative metabolism of Asenapine. The primary enzyme involved is CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[3][5][8][9] These reactions lead to various hydroxylated metabolites and N-desmethylasenapine.

Following these initial transformations, many metabolites undergo further conjugation reactions, such as sulfation or additional glucuronidation, before excretion.[7] Approximately 90% of an administered dose is recovered, with about 50% in urine and 40% in feces.[2][7]

References

- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Asenapine in Bulk Drug by RP-HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Asenapine in bulk drug substance using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is based on a compilation of validated procedures and is suitable for routine quality control and stability testing.

Introduction

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2][3] Accurate and precise quantification of Asenapine in bulk drug is crucial for ensuring its quality, safety, and efficacy. This application note describes a robust RP-HPLC method for the determination of Asenapine, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][4]

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following tables summarize various chromatographic conditions reported in the literature for the analysis of Asenapine.

Table 1: Chromatographic Conditions for Asenapine Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Hiber C18 (250x4.6 mm, 5 µm)[5] | Inertsil ODS 3V (150x4.6 mm, 5 µm)[4] | Hypersil ODS C18 (250x4.6 mm, 5 µm) | Inertsil C8[2] |

| Mobile Phase | 0.05 M KH2PO4 : Acetonitrile (60:40 v/v), pH 2.7[5] | Acetonitrile : Water : OPA (550:450:1 v/v/v)[4] | Methanol | Phosphate buffer, water, and acetonitrile[2] |

| Flow Rate | 1.0 mL/min[5] | 1.5 mL/min[4] | 1.0 mL/min | 1.0 ml/min[2] |

| Detection Wavelength | 270 nm[5] | 270 nm[4] | 270 nm | 220 nm[2] |

| Injection Volume | 20 µL | 10 µL | 20 µL | Not Specified |

| Column Temperature | Ambient | Ambient | 25 °C[1] | Not Specified |

| Retention Time | 4.2 min[5] | 4.9 min[4] | 1.9 min[6] | Not Specified |

Method Validation Summary

The analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range | 0-150 µg/mL[5] | 50-75 ppm[4] | 2-10 mg/ml | 10-100 µg/ml[6] |

| Correlation Coefficient (r²) | 0.999[5] | 0.999[4] | > 0.998[7] | 0.998[6] |

| Accuracy (% Recovery) | 98.9-100.2%[6] | 100.8%[4] | 98.07-101.28% | 90% to 110%[2] |

| Precision (%RSD) | Intraday: 0.53, Interday: 0.98[6] | 0.25%[4] | < 2.0%[8] | < 10% for impurities[2] |

| LOD | Not Specified | Not Specified | 0.1311 µg/mL | 29 ng/mL[9] |

| LOQ | Not Specified | Not Specified | 0.4329 µg/mL | 89 ng/mL[9] |

Detailed Protocol

This protocol is based on a representative RP-HPLC method for the quantification of Asenapine in bulk drug.

Materials and Reagents

-

Asenapine Maleate Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

-

Methanol (HPLC Grade)

Preparation of Solutions

Mobile Phase (0.05 M KH2PO4 : Acetonitrile, 60:40 v/v, pH 2.7):

-

Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.

-

Mix 600 mL of the 0.05 M Potassium Dihydrogen Phosphate solution with 400 mL of Acetonitrile.

-

Adjust the pH of the mixture to 2.7 with Orthophosphoric Acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of Asenapine Maleate Reference Standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions (10-150 µg/mL):

-

Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 10, 25, 50, 75, 100, 125, and 150 µg/mL).

Sample Solution (100 µg/mL):

-

Accurately weigh 10 mg of the Asenapine bulk drug sample and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

-

Set up the HPLC system with the chromatographic conditions specified in Method 1 of Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.

-

Record the chromatograms and measure the peak area for Asenapine.

System Suitability